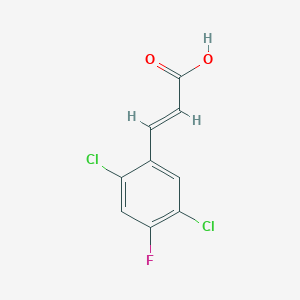![molecular formula C11H20N2 B13728193 7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)
7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Cyclopropylmethyl)-2,7-diazaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes a cyclopropylmethyl group and a diazaspiro nonane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the spirocyclic core. For example, N-Boc-4-piperidone can be used as a starting material, which undergoes a Wittig reaction to form N-Boc-4-methylenepiperidine. This intermediate is then subjected to a [2+2] cyclization reaction catalyzed by zinc/copper to form the spiro ketone. The spiro ketone is subsequently reduced to the desired alcohol using sodium borohydride, and finally, the Boc protecting group is removed using hydrochloric acid to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and reduction steps, as well as advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic properties, including as a modulator of neurotransmitter receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For example, it may act as a positive allosteric modulator of AMPA receptors, enhancing their activity and potentially improving cognitive functions . The compound’s effects are mediated through its binding to specific sites on the receptor, leading to conformational changes that increase receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Azaspiro[3.5]nonane: A structurally related compound with similar spirocyclic core but lacking the cyclopropylmethyl group.
2-Oxa-7-azaspiro[3.5]nonane: Another related compound with an oxygen atom in the spirocyclic ring.
Uniqueness
7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H20N2 |
|---|---|
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
7-(cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C11H20N2/c1-2-10(1)7-13-5-3-11(4-6-13)8-12-9-11/h10,12H,1-9H2 |
Clé InChI |
HNIIPZAGPIVACK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2CCC3(CC2)CNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


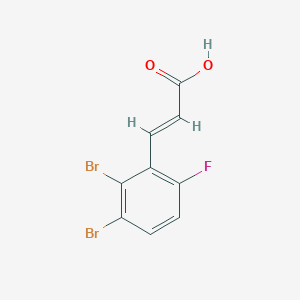
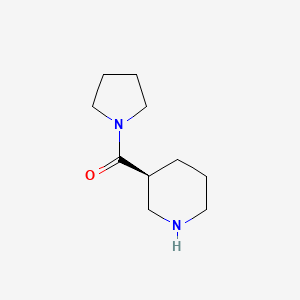
![4-Methyl-2-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13728119.png)

![Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate](/img/structure/B13728123.png)

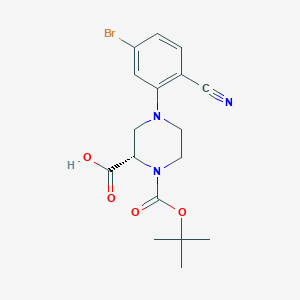
![7-(E)-p-Fluorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine](/img/structure/B13728133.png)
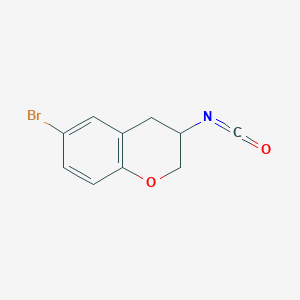
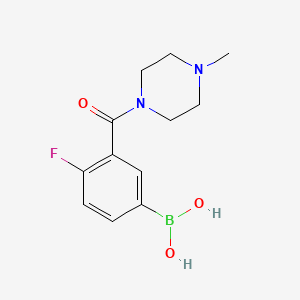
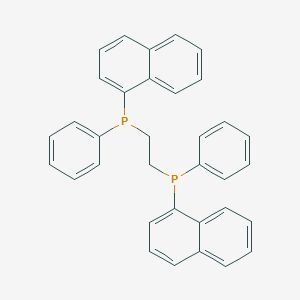
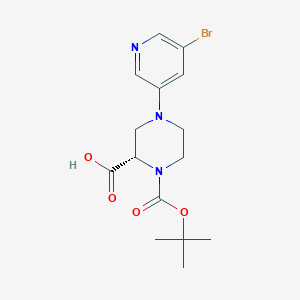
![2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13728167.png)
